REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]3[CH:15]([C:16]([O:18]CC)=[O:17])C(O)(C)CC(=O)[CH:11]3[C:24]([O:26]CC)=[O:25])=[CH:9][C:4]=2[O:3][CH2:2]1.[OH-].[Na+]>C(O)C>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]([CH2:11][C:24]([OH:26])=[O:25])[CH2:15][C:16]([OH:18])=[O:17])=[CH:9][C:4]=2[O:3][CH2:2]1 |f:1.2|
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Name
|
|
Quantity
|
19 g
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Type
|
reactant
|
Smiles
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O1COC2=C1C=CC(=C2)C2C(C(CC(C2C(=O)OCC)(C)O)=O)C(=O)OCC
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Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
140 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
|
Type
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TEMPERATURE
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Details
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at reflux for one hour
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Duration
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1 h
|
Type
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CUSTOM
|
Details
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the ethanol was removed under reduced pressure
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Type
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ADDITION
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Details
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Then, concentrated HCl was added until pH 1
|
Type
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TEMPERATURE
|
Details
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while maintaining the temperature below 50° C
|
Type
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FILTRATION
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Details
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The mixture was filtered
|
Type
|
WASH
|
Details
|
The solid was washed with ether
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with ether (3×)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give product
|
Name
|
|
Type
|
|
Smiles
|
O1COC2=C1C=CC(=C2)C(CC(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |